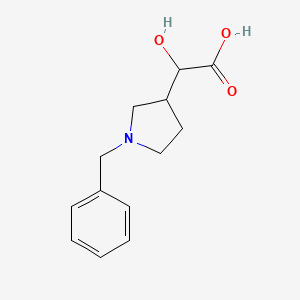
2-Hydroxy-2-(1-benzylpyrrolidin-3-yl)acetic acid
Cat. No. B8305946
M. Wt: 235.28 g/mol
InChI Key: MCVIOPODAAOTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04200628
Procedure details


A solution of 12.05 g of 2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile in 23 ml of concentrated hydrochloric acid is heated on a bath for 1 hour and allowed to stand overnight. After cooling, precipitated ammonium chloride is filtered off and washed with acetone. The combined filtrate and washings are evaporated under reduced pressure to yield the residue, which is dissolved in water, mixed with 20 ml of 23 (w/w) % aqueous sodium hydroxide solution and washed with methylene chloride. The aqueous layer is slowly adsorbed on a column of 300 ml of Amberlite IR-120B(H+) and after washing of the column with water, eluted with 1 N ammonium hydroxide. The eluate is evaporated to dryness under reduced pressure, and the residue is mixed with acetone. The precipitate, which appears, is collected by filtration and recrystallized from a mixture of ethanol and acetone to yield 1.422 g of 2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetic acid. mp. 174° to 176° C.
Name
2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile
Quantity
12.05 g
Type
reactant
Reaction Step One


[Compound]
Name
23
Quantity
20 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]([CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6]1)[C:3]#N.[OH-:17].[Na+].[OH2:19]>Cl>[OH:1][CH:2]([CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6]1)[C:3]([OH:19])=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile
|
|
Quantity
|
12.05 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C#N)C1CN(CC1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
[Compound]
|
Name
|
23
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated ammonium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washings are evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the residue, which
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
after washing of the column with water
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 1 N ammonium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The eluate is evaporated to dryness under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is mixed with acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a mixture of ethanol and acetone
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)O)C1CN(CC1)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.422 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
